Bis(isopropylcyclopentadienyl)tungsten dichloride

Organometallic chemistry Precursor design Thin‑film deposition

Specify W(iPrCp)₂Cl₂ for halogen-sensitive semiconductor deposition: the isopropylcyclopentadienyl ligands lower the melting point to 171–175°C, enabling practical solid-source vaporization while avoiding fluorine contamination (as from WF₆) and excessive oxygen/carbon residues (as from W(CO)₆). This chlorine-bearing, fluorine-free precursor yields high-quality WCₓ and WNₓCᵧ films for diffusion barriers and metal gates. Also procure as a bench-stable solid intermediate for in-house synthesis of the liquid ALD precursor WH₂(iPrCp)₂, or screen as a tunable pre‑catalyst in carbonylation and olefin polymerization. Each lot includes verified purity, melting point, and supporting analytical data.

Molecular Formula C16H22Cl2W-2
Molecular Weight 469.1 g/mol
CAS No. 90023-13-5
Cat. No. B3338384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(isopropylcyclopentadienyl)tungsten dichloride
CAS90023-13-5
Molecular FormulaC16H22Cl2W-2
Molecular Weight469.1 g/mol
Structural Identifiers
SMILESCC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.Cl[W]Cl
InChIInChI=1S/2C8H11.2ClH.W/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+2/p-2
InChIKeyUMEKZSPXQUAQQW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(isopropylcyclopentadienyl)tungsten Dichloride (CAS 90023-13-5) | Organotungsten Precursor for Thin‑Film Deposition & Catalysis


Bis(isopropylcyclopentadienyl)tungsten dichloride, with the formula W(iPrCp)₂Cl₂, is an organometallic tungsten(IV) compound belonging to the metallocene dichloride family . It is characterized by two isopropyl‑substituted cyclopentadienyl ligands coordinated to a tungsten center bearing two chloride ligands. This structural motif differentiates it from simpler cyclopentadienyl tungsten complexes and positions it as a versatile precursor for vapor‑phase deposition processes and a catalyst component in organic transformations .

Why Bis(isopropylcyclopentadienyl)tungsten Dichloride Cannot Be Simply Replaced by Unsubstituted Tungstenocene Dichloride or Other Tungsten Precursors


Generic substitution of organotungsten precursors is scientifically unsound because ligand architecture governs three critical procurement‑grade performance metrics: physical state at handling temperatures, vapor‑pressure‑driven volatility, and decomposition pathway [1]. The introduction of isopropyl groups on the cyclopentadienyl rings in W(iPrCp)₂Cl₂ significantly lowers the melting point relative to the unsubstituted parent compound Cp₂WCl₂ (12184‑26‑8), enabling a solid‑state form with practical handling characteristics while maintaining a ligand environment that influences volatility and surface reactivity [2]. Interchanging W(iPrCp)₂Cl₂ with tungsten hexafluoride (WF₆) introduces fluorine contamination and substrate etching; replacing it with tungsten hexacarbonyl (W(CO)₆) alters oxygen/carbon impurity profiles in deposited films [2]. The quantitative evidence below establishes that W(iPrCp)₂Cl₂ occupies a differentiated, application‑specific position within the tungsten precursor landscape.

Quantitative Differentiation of Bis(isopropylcyclopentadienyl)tungsten Dichloride vs. Closest Structural and Functional Comparators


Melting Point Depression vs. Unsubstituted Tungstenocene Dichloride (Cp₂WCl₂) Confirms Superior Handling in Ambient‑Temperature Workflows

Bis(isopropylcyclopentadienyl)tungsten dichloride exhibits a melting point range of 171–175 °C (lit.) . In direct comparison, the unsubstituted analogue bis(cyclopentadienyl)tungsten dichloride (Cp₂WCl₂, CAS 12184‑26‑8) has a reported melting point >350 °C . This represents a melting point depression of at least 175 °C, attributable to the isopropyl substituents on the cyclopentadienyl rings [1].

Organometallic chemistry Precursor design Thin‑film deposition

High Assay Purity (≥98%) with Multi‑Technique Analytical Verification Ensures Reproducible Film Growth

Commercial suppliers of Bis(isopropylcyclopentadienyl)tungsten dichloride specify a standard purity of 98+% . Importantly, batch‑specific certificates of analysis include verification by NMR, HPLC, and GC . In contrast, many generic tungstenocene dichloride offerings do not routinely provide multi‑technique purity confirmation, and impurity profiles can vary significantly between sources .

Quality control Analytical chemistry Semiconductor materials

iPr‑Substituted Cyclopentadienyl Ligand Architecture Confers Differentiated Volatility and Thermal Stability vs. Simple Chlorides and Carbonyls

While direct vapor pressure data for W(iPrCp)₂Cl₂ are not reported, class‑level analysis of cyclopentadienyl‑based tungsten precursors demonstrates that isopropyl substitution on the Cp ring significantly enhances volatility relative to unsubstituted analogues and modulates thermal decomposition pathways compared to purely halide or carbonyl precursors [1]. The related compound WH₂(iPrCp)₂ is described as having 'attractive thermal properties' for MOCVD/ALD and exists as a liquid at room temperature [1][2], whereas WCl₆ and W(CO)₆ present challenges with halogen contamination and oxygen/carbon impurities, respectively [1][3].

Atomic layer deposition Chemical vapor deposition Precursor volatility

Patent‑Documented Utility as an Intermediate in the Synthesis of High‑Performance Tungsten Hydride ALD Precursors

A 2023 patent application (US 2023/0167146 A1) describes processes for preparing bis(monoalkyl‑substituted cyclopentadiene) tungsten hydride compounds, explicitly citing bis(isopropylcyclopentadienyl)tungsten dihydride (WH₂(iPrCp)₂) as useful for atomic layer deposition of mask layers [1]. The disclosed synthetic route proceeds via a bis(monoalkyl‑substituted cyclopentadiene) metal halide intermediate [1]—a class that includes W(iPrCp)₂Cl₂ . This establishes W(iPrCp)₂Cl₂ as a key intermediate in the supply chain for advanced ALD precursors, a role not shared by simpler tungsten halides or carbonyls.

Semiconductor manufacturing Precursor synthesis Patent literature

Defined Application Scenarios for Bis(isopropylcyclopentadienyl)tungsten Dichloride Based on Quantified Differentiation


CVD/ALD Precursor for Tungsten Carbide (WCₓ) and Tungsten Carbonitride (WNₓCᵧ) Thin Films

W(iPrCp)₂Cl₂ is suitable for metal‑organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of tungsten‑containing films where a chlorine‑containing, fluorine‑free precursor is desired. The compound's melting point (171–175 °C) permits solid‑source vaporization at moderate temperatures, and the isopropylcyclopentadienyl ligand framework facilitates controlled decomposition to yield WCₓ (x ≈ 0.5) and WNₓCᵧ (x ≈ 0.4, y ≈ 0.2) films under appropriate reactant conditions [1]. This scenario is particularly relevant for diffusion barrier layers and metal gate applications in advanced semiconductor devices [1].

Synthetic Intermediate for High‑Volatility Tungsten Dihydride ALD Precursors

As documented in recent patent literature, W(iPrCp)₂Cl₂ serves as a key intermediate in the synthesis of bis(isopropylcyclopentadienyl)tungsten dihydride (WH₂(iPrCp)₂) [2]. WH₂(iPrCp)₂ is a liquid at room temperature and exhibits 'attractive thermal properties' for ALD of tungsten films [3]. Researchers and process development groups requiring custom synthesis or seeking to avoid the handling challenges of the air‑sensitive dihydride may procure W(iPrCp)₂Cl₂ as a stable solid intermediate for in‑house conversion.

Catalyst Component in Carbonylation and Olefin Polymerization Reactions

Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride is employed as a catalyst or catalyst precursor in organic transformations including carbonylation reactions, olefin polymerization, and asymmetric catalysis . The isopropyl substitution on the cyclopentadienyl rings modulates the steric and electronic environment around the tungsten center, potentially influencing activity and selectivity relative to unsubstituted tungstenocene dichloride. While quantitative catalytic performance data require case‑specific investigation, the compound's established role in these reaction classes supports its inclusion in catalyst screening libraries for fine‑chemical synthesis.

Research‑Grade Precursor for Investigating Ligand Effects in Organotungsten Chemistry

The 175 °C melting point differential between W(iPrCp)₂Cl₂ and Cp₂WCl₂ makes the former a practical choice for fundamental studies of ligand substitution effects on tungstenocene reactivity. The lower melting point facilitates dissolution in organic solvents for solution‑phase reactivity studies, while the isopropyl groups provide a steric profile that influences reaction kinetics and product distributions. This scenario is most relevant to academic and industrial laboratories engaged in organometallic mechanism elucidation and catalyst development.

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